3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid
Description
Chemical Structure and Properties 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid (CAS: 926252-37-1) is a sulfonamide derivative featuring a benzoic acid core linked to a 3-oxopiperazine ring via a sulfonyl group. Its molecular formula is C₁₁H₁₂N₂O₅S, with a molecular weight of 284.29 g/mol .
Applications
This compound is primarily utilized in pharmaceutical research as a drug impurity reference standard and a biomedical reagent . Its structural motifs suggest relevance in enzyme inhibition studies, particularly for targets like aldo-keto reductase 1C3 (AKR1C3), where sulfonyl benzoic acid derivatives exhibit inhibitory activity .
Properties
IUPAC Name |
3-(3-oxopiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10-7-13(5-4-12-10)19(17,18)9-3-1-2-8(6-9)11(15)16/h1-3,6H,4-5,7H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNOHUAXGDZSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of piperazine derivatives with sulfonyl chlorides and benzoic acid derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid with structurally analogous sulfonyl benzoic acid derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities.
Structural and Functional Insights
Heterocyclic Modifications 3-Oxopiperazine vs. Piperidine/Piperazine: The 3-oxopiperazine group introduces a ketone oxygen, enhancing polarity and hydrogen-bonding capacity compared to piperidine or methylpiperidine derivatives. This difference impacts solubility and target binding, as seen in AKR1C3 inhibition studies .
Biological Activity AKR1C3 Inhibition: Sulfonyl benzoic acid derivatives with 3,4-dihydroisoquinoline substituents (e.g., CAS 640-61-9) show robust AKR1C3 inhibition, as validated by QSAR models emphasizing 3D-MoRSE descriptors and electronegativity indices . The oxopiperazine variant’s activity likely depends on similar parameters.
Physicochemical Properties Solubility: Hydrochloride salts (e.g., CAS 862088-87-7) improve aqueous solubility, critical for drug formulation. In contrast, methylated or non-ionized variants (e.g., CAS 603118-20-3) may favor membrane permeability . Lipophilicity: Piperidine and propylsulfonamide derivatives exhibit higher logP values than oxopiperazine analogs, influencing pharmacokinetic profiles .
Biological Activity
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H12N2O5S
- Molecular Weight : 284.29 g/mol
- CAS Number : 926252-37-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound contains a sulfonyl group and a piperazine moiety, which may facilitate binding to proteins and enzymes involved in disease pathways.
Key Interactions:
- Sulfonyl Group : This functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Piperazine Ring : The piperazine structure may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Antitumor Properties : Preliminary findings indicate that it may have antiproliferative effects on cancer cell lines, warranting further investigation into its use in cancer therapy.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This study demonstrated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Antitumor Activity
In a separate investigation, the compound was tested for its effects on human cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The results indicate that this compound has promising antitumor activity, particularly against MCF-7 cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine and benzoic acid moieties may enhance efficacy and selectivity against specific targets.
SAR Insights:
- Piperazine Modifications : Alterations in substituents on the piperazine ring have been shown to significantly affect potency.
- Benzoic Acid Variations : Different substituents on the benzoic acid portion can modulate hydrophobic interactions, impacting binding affinity to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
